molecular formula C7H20Cl2N2O B2934217 (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride CAS No. 1181458-15-0

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride

Cat. No.: B2934217
CAS No.: 1181458-15-0
M. Wt: 219.15
InChI Key: GXBAZXUOBBRKIZ-UHFFFAOYSA-N
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Description

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride is a hydrazine derivative featuring a branched aliphatic chain substituted with a methoxy and methyl group at the 4-position. While direct data on this compound is absent in the provided evidence, its structural analogs suggest it is a dihydrochloride salt designed to enhance solubility and stability for applications in pharmaceuticals or organic synthesis. Hydrazine derivatives are widely utilized as intermediates in drug development, particularly in the synthesis of heterocycles and enzyme inhibitors .

Properties

IUPAC Name

(4-methoxy-4-methylpentan-2-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O.2ClH/c1-6(9-8)5-7(2,3)10-4;;/h6,9H,5,8H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBAZXUOBBRKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)OC)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-4-methylpentan-2-yl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:

(4-Methoxy-4-methylpentan-2-yl)hydrazine+2HCl(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride\text{(4-Methoxy-4-methylpentan-2-yl)hydrazine} + 2 \text{HCl} \rightarrow \text{this compound} (4-Methoxy-4-methylpentan-2-yl)hydrazine+2HCl→(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form substituted hydrazine compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazine compounds .

Scientific Research Applications

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of (4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Substituents Stability & Storage
(4-Methoxy-4-methylpentan-2-yl)hydrazine diHCl Not available C₈H₂₀Cl₂N₂O ~237.2 (calc.) Not reported Likely DMSO, methanol Aliphatic methoxy, methyl Likely hygroscopic; inert gas
(4-Methoxybenzyl)hydrazine diHCl 2011-48-5 C₈H₁₄Cl₂N₂O 225.12 194–195 (decomp.) DMSO, methanol Aromatic methoxy Hygroscopic; store under N₂/Ar
(2-2-Dimethyloxan-4-yl)hydrazine diHCl 1803593-29-4 C₇H₁₈Cl₂N₂O 217.14 Not reported Not reported Cyclic ether, dimethyl Room temperature
(4,4-Difluorocyclohexyl)hydrazine diHCl 1911568-46-1 C₆H₁₂Cl₂F₂N₂ 233.08 Not reported Not reported Cyclohexyl, difluoro Global regulatory compliance
(3-Nitrobenzyl)hydrazine diHCl 2345666-51-3 C₇H₁₀Cl₂N₄O₂ 253.09 Not reported Not reported Aromatic nitro Stability data pending

Key Observations:

  • Substituent Effects: Aliphatic vs. Aromatic: The target compound’s aliphatic methoxy-methyl chain likely increases lipophilicity compared to aromatic analogs like (4-Methoxybenzyl)hydrazine diHCl, which may exhibit stronger π-π interactions in biological systems . Halogenation: Fluorinated derivatives (e.g., (4,4-Difluorocyclohexyl)hydrazine diHCl) may offer enhanced metabolic stability in pharmaceuticals due to fluorine’s electron-withdrawing effects . Cyclic vs.
  • Solubility: Methanol and DMSO are common solvents for hydrazine dihydrochlorides, but solubility varies with substituent hydrophobicity. The target compound’s branched aliphatic chain may reduce aqueous solubility compared to aromatic analogs .
  • Thermal Stability: Decomposition near 195°C in (4-Methoxybenzyl)hydrazine diHCl suggests methoxy groups may lower thermal stability compared to non-oxygenated analogs .

Biological Activity

(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The presence of a methoxy group and a branched alkyl chain enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Inhibition of Enzymatic Activity : Hydrazines can act as enzyme inhibitors, affecting pathways involved in metabolism and cellular signaling.
  • Antioxidant Properties : Some studies suggest that hydrazine derivatives may exhibit antioxidant effects, reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

Research has evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound. The following table summarizes the findings from various studies on similar hydrazine derivatives:

CompoundActivity TypeIC50 (µM)Reference
4-MethoxybenzoylhydrazonesAntiglycation216.52 - 748.71
N-HydroxymethylthiamineAntioxidantNot specified
Phenazine DerivativesAntimicrobialVaries

Case Studies

  • Antiglycation Studies : A series of hydrazone derivatives were synthesized and evaluated for antiglycation activity. The most active compounds showed IC50 values significantly lower than standard treatments, indicating that structural modifications can enhance biological activity .
  • Antimicrobial Evaluation : Related hydrazines have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. These findings suggest that this compound could possess similar antimicrobial properties .
  • Oxidative Stress Reduction : Research on hydrazine derivatives has indicated their potential to scavenge free radicals, thereby reducing oxidative damage in cellular models. This property is critical for applications in diseases characterized by oxidative stress .

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